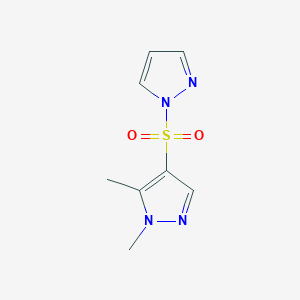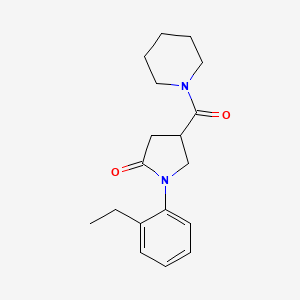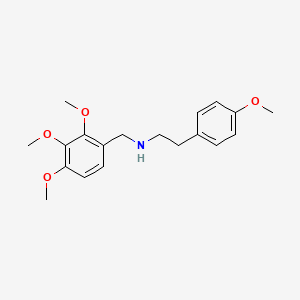![molecular formula C17H18ClN5O2 B4536853 1-[(4-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4536853.png)
1-[(4-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound of interest, typically involves multi-step chemical reactions that provide routes to structurally diverse molecules. A study by McLaughlin et al. (2016) detailed the synthesis and analytical characterization of novel pyrazole derivatives, highlighting the meticulous steps required to achieve these complex structures, including regioselective processes and the identification of unique by-products indicative of the synthetic complexity involved in crafting such molecules (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically characterized by spectroscopic methods and crystallography. Kumara et al. (2018) provided insights into the molecular structure through X-ray crystallography, elucidating the spatial arrangement and confirming the conformation of the pyrazole derivatives. These structures are further validated through computational methods, including density functional theory (DFT) calculations, to compare theoretical and experimental data (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, attributing to their reactivity profiles. These reactions are pivotal in modifying the chemical structure for targeted applications. The synthesis routes often involve electrophilic substitution, nucleophilic addition, and cyclization reactions, which are foundational in constructing the pyrazole core and appending functional groups to the scaffold. Bondarenko et al. (2015) discussed such chemical transformations, showcasing the versatility of pyrazole derivatives in chemical synthesis (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline structure, determined through X-ray diffraction, informs about the stability and purity of the compounds. Shen et al. (2012) explored these aspects, offering a comprehensive examination of the physical characteristics of similar compounds, which are integral to understanding their behavior in different environments (Shen et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with various reagents, are fundamental to the utility of pyrazole derivatives in chemical syntheses and potential pharmacological applications. The electrophilic and nucleophilic sites within the molecule dictate its participation in chemical reactions, which can be tailored for specific outcomes. Research by Yadav et al. (2021) demonstrates the innovative synthesis of pyrazole derivatives, highlighting the chemical properties that make these compounds suitable for further functionalization and application development (Yadav et al., 2021).
Propiedades
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-21(11-14-8-10-22(2)20-14)17(24)16-7-9-19-23(16)12-25-15-5-3-13(18)4-6-15/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJEIWUWLLGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=CC=NN2COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4536784.png)
![methyl 1-butyl-3-methyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4536792.png)
![N-[6-bromo-4-oxo-2-(3-phenoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4536797.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4536803.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4536808.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4536835.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4536843.png)
![2-methyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4536847.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4536860.png)